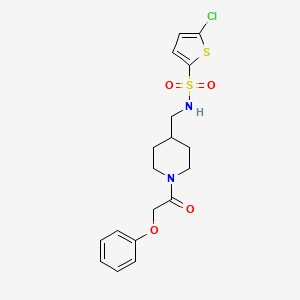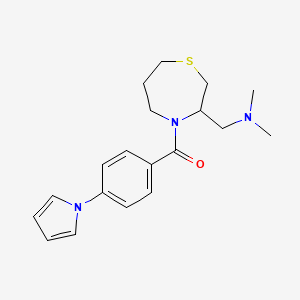
(4-(1H-pyrrol-1-yl)phenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1H-pyrrol-1-yl)phenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C19H25N3OS and its molecular weight is 343.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
A study synthesized novel pyrrole derivatives and evaluated their in vitro antimicrobial activities. The antimicrobial activity data revealed that these synthesized derivatives possess good antibacterial and antifungal activity, which is attributed to the presence of the heterocyclic ring. The activity was noted to increase with the introduction of a methoxy group in the structure, suggesting new templates for the syntheses of antimicrobial agents (Hublikar et al., 2019).
Synthesis Methodologies and Chemical Properties
- Research on boric acid ester intermediates with benzene rings focused on their synthesis, crystal structure, and DFT study. The study highlighted the molecular electrostatic potential and frontier molecular orbitals, revealing physicochemical properties through DFT analysis and crystallographic methods (Huang et al., 2021).
- Another study employed 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, as a starting material in various alkylation and ring closure reactions, generating a structurally diverse library of compounds. This demonstrated the flexibility and utility of this compound in synthesizing a range of different molecular structures (Roman, 2013).
Molecular Docking Studies
A facile synthesis method was developed for a complex molecule, showcasing its potential in molecular docking studies. This method used Bredereck’s reagent for selective formation of chalcones, underlining the molecule's utility in creating compounds with significant binding energies, indicative of potential biological activities (Malathi & Chary, 2019).
Nonlinear Optical Properties
The synthesis and characterization of thienyl-substituted pyridinium salts for second-order nonlinear optics were explored. This research showed that some of the synthesized salts possess noncentrosymmetric structures and demonstrated significant second harmonic generation efficiency, highlighting the potential of such compounds in nonlinear optical applications (Li et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that similar compounds interact with their targets, causing changes in cellular processes . For instance, some compounds inhibit or activate enzymes, altering the rate of biochemical reactions .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, leading to changes in cellular metabolism, signal transduction, and gene expression .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to influence cell growth, glucose uptake rate, and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Future Directions
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-20(2)14-18-15-24-13-5-12-22(18)19(23)16-6-8-17(9-7-16)21-10-3-4-11-21/h3-4,6-11,18H,5,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPXLMPWMFOJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
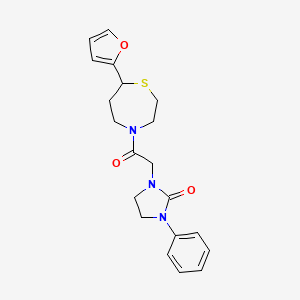
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/no-structure.png)

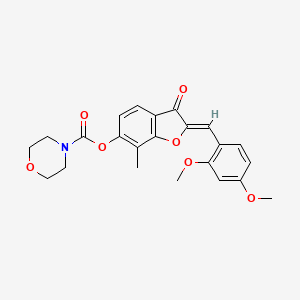
![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2482243.png)

![(E)-3-(4-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2482245.png)


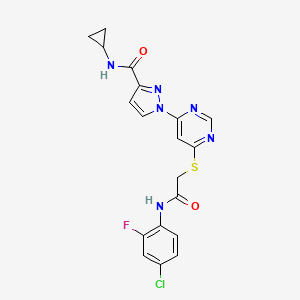
![2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan](/img/structure/B2482250.png)
![6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B2482253.png)

